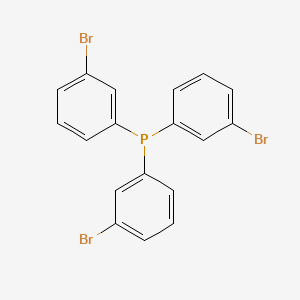

Tris(3-bromophenyl)phosphine

説明

Structure

3D Structure

特性

CAS番号 |

464928-06-1 |

|---|---|

分子式 |

C18H12Br3P |

分子量 |

499.0 g/mol |

IUPAC名 |

tris(3-bromophenyl)phosphane |

InChI |

InChI=1S/C18H12Br3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H |

InChIキー |

VRKKRDCYNAXZRC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Br)P(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |

製品の起源 |

United States |

Coordination Chemistry and Ligand Properties of Tris 3 Bromophenyl Phosphine

Investigations into Metal Complexation with Transition Metals

Tris(3-bromophenyl)phosphine, P(C₆H₄-3-Br)₃, serves as a versatile L-type ligand, donating two electrons to a metal center to form a coordinate covalent bond. dalalinstitute.com Its complexes are typically prepared through the reaction of the phosphine (B1218219) with a suitable metal precursor, such as a metal halide or a complex with labile ligands. nih.gov The lipophilic nature of triarylphosphines generally imparts good solubility in organic solvents to their metal complexes. dalalinstitute.com

Analysis of Metal-Phosphine Bonding Modes and Stoichiometries

The bonding in metal-Tris(3-bromophenyl)phosphine complexes, like other tertiary phosphine complexes, is primarily understood through the Dewar-Chatt-Duncanson model. This involves a σ-donation of the phosphorus lone pair electrons to an empty metal orbital and a concomitant π-back-donation from filled metal d-orbitals into the σ* antibonding orbitals of the phosphorus-carbon bonds. dalalinstitute.com The coordination number and stoichiometry of the resulting complexes are influenced by both the electronic properties and the steric bulk of the phosphine ligand. While specific crystallographic data for this compound complexes are not widely reported in the literature, analogies can be drawn from structurally similar triarylphosphine complexes. For instance, with metals that favor tetrahedral or square planar geometries, stoichiometries of M[P(C₆H₄-3-Br)₃]₄ or M[P(C₆H₄-3-Br)₃]₂X₂ (where X is an anionic ligand) can be anticipated. The precise bonding modes and stoichiometries are dictated by the specific transition metal, its oxidation state, and the reaction conditions.

Influence of Bromine Substitution on Ligand Electronic and Steric Parameters

The electronic and steric properties of phosphine ligands are critical to their function in modulating the reactivity of metal catalysts. These properties are often quantified by the Tolman electronic parameter (TEP) and the cone angle (θ).

Steric Parameters: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. The introduction of bromine atoms onto the phenyl rings can influence the cone angle. While the bromine atom itself has a specific van der Waals radius, its position on the ring is crucial. For a meta-substituted phosphine like this compound, the bromine atoms are positioned further from the metal center compared to an ortho-substitution. Therefore, the increase in the cone angle relative to triphenylphosphine (B44618) is expected to be less pronounced than that for a ligand like Tris(2-bromophenyl)phosphine. The steric profile can significantly impact the number of phosphine ligands that can coordinate to a metal center and the stability of the resulting complex. dalalinstitute.com

| Ligand | Substituent Effect | Expected Tolman Electronic Parameter (TEP) | Expected Cone Angle (θ) |

|---|---|---|---|

| Triphenylphosphine | None (Reference) | Baseline | Baseline |

| This compound | Electron-withdrawing (meta) | Higher than Triphenylphosphine | Slightly larger than Triphenylphosphine |

| Tris(2-bromophenyl)phosphine | Electron-withdrawing (ortho) | Higher than Triphenylphosphine | Significantly larger than Triphenylphosphine |

Strategies for Derivatization and Tunable Ligand Modification

The bromine atoms on the phenyl rings of this compound serve as valuable synthetic handles for further derivatization, allowing for the creation of more complex and tunable ligand architectures. These modifications can be used to introduce additional donor atoms, alter the solubility of the ligand, or attach the ligand to a solid support.

One common strategy for the derivatization of aryl bromides is through cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For example, the bromine atoms could be replaced with other functional groups by reacting this compound with appropriate reagents in the presence of a palladium catalyst. This could lead to the synthesis of new phosphine ligands with tailored electronic and steric properties.

Another approach involves the lithiation of the carbon-bromine bond followed by quenching with an electrophile. This allows for the introduction of a wide variety of substituents at the meta-position of the phenyl rings. Such derivatization strategies are crucial for the development of new ligands for specific catalytic applications. researchgate.netresearchgate.net

Role of Phosphine Oxides and Sulfides as Ligand Precursors in Coordination Chemistry

The corresponding phosphine oxide, this compound oxide, and phosphine sulfide, this compound sulfide, can also play a role in coordination chemistry, often as precursors to the phosphine ligand or as ligands in their own right.

This compound oxide is a stable, air-insensitive compound that can be formed by the oxidation of this compound. figshare.com In coordination chemistry, phosphine oxides typically coordinate to metal centers through the oxygen atom, acting as hard donors. wikipedia.org This coordination is generally weaker than the phosphorus-metal bond in phosphine complexes. wikipedia.org However, the phosphine oxide can serve as a convenient, air-stable precursor for the in situ generation of the phosphine ligand through reduction.

This compound sulfide can be synthesized by the reaction of this compound with elemental sulfur. Similar to phosphine oxides, phosphine sulfides can coordinate to metal centers, typically through the sulfur atom. The chemistry of phosphine sulfides as ligands is an active area of research, with applications in catalysis and materials science. They can also be used as precursors for the phosphine ligand via desulfurization reactions.

Catalytic Applications of Tris 3 Bromophenyl Phosphine in Organic Transformations

Homogeneous Catalysis Mediated by Tris(3-bromophenyl)phosphine Ligands

Triarylphosphines are a cornerstone of homogeneous catalysis, primarily serving as ligands for transition metals like palladium, rhodium, and nickel. The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the aryl rings, which in turn influences the activity, selectivity, and stability of the catalyst. The presence of bromine atoms on the phenyl rings of this compound suggests it would be a more electron-withdrawing ligand compared to its parent compound, triphenylphosphine (B44618). This electronic property can have significant implications for the various steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in synthetic organic chemistry for the formation of carbon-carbon bonds. The role of phosphine (B1218219) ligands in stabilizing the metal center and facilitating the catalytic cycle is crucial. However, specific studies detailing the performance of this compound in several of the most prominent cross-coupling reactions are not widely reported.

Hydrogenation and Hydroformylation Catalysis

Homogeneous hydrogenation and hydroformylation are large-scale industrial processes that heavily rely on phosphine-ligated metal catalysts, typically rhodium. These reactions are sensitive to the electronic and steric nature of the phosphine ligand, which affects both the rate and the selectivity (e.g., linear vs. branched aldehydes in hydroformylation). There is a lack of specific research articles focusing on the application of this compound in either hydrogenation or hydroformylation catalysis. The vast body of literature on these topics tends to focus on other triarylphosphines or more specialized ligand systems.

Asymmetric Catalysis Enantioselectivity Studies

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a field of immense importance, particularly in the pharmaceutical industry. Chiral phosphine ligands are among the most successful classes of ligands for achieving high enantioselectivity. These ligands typically possess chirality either at the phosphorus atom or in the backbone of the ligand. As this compound is an achiral molecule, its direct application in generating enantioselectivity is not expected. It could potentially be used as a component in the synthesis of more complex chiral ligands, but studies detailing such applications or any enantioselectivity studies involving this specific phosphine are not found in the current body of scientific literature.

This compound in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. Phosphines, acting as nucleophilic catalysts, are a key class of organocatalysts.

Mechanistic Investigations of Nucleophilic Phosphine Catalysis

Nucleophilic phosphine catalysis is initiated by the addition of the phosphine to an electrophilic substrate, creating a zwitterionic intermediate that then participates in the subsequent reaction steps. The nucleophilicity of the phosphine is a critical factor in its catalytic activity. While extensive mechanistic studies exist for nucleophilic phosphine catalysis in general, and for specific phosphines like triphenylphosphine, there are no specific mechanistic investigations centered on this compound found in the reviewed literature. The electron-withdrawing nature of the bromo-substituents would be expected to decrease the nucleophilicity of the phosphorus atom compared to triphenylphosphine, which would likely impact its efficacy as a nucleophilic catalyst.

Applications in Specific Organocatalytic Reactions

The Wittig and Rauhut-Currier reactions are classic examples of reactions where phosphines play a crucial role. In the Wittig reaction, a phosphonium (B103445) ylide, generated from a phosphine, reacts with a carbonyl compound to form an alkene. In the Rauhut-Currier reaction, a phosphine catalyzes the coupling of activated alkenes. Despite the fundamental nature of these reactions, there is no specific mention in the surveyed literature of this compound being employed as the key phosphine reagent or catalyst. Research in these areas typically utilizes other commercially available or specially designed phosphines.

Heterogeneous Catalysis and Immobilized Systems Involving this compound

A comprehensive review of scientific literature reveals a notable absence of published research on the specific application of this compound in heterogeneous catalysis and immobilized systems. While phosphine ligands are integral to designing recoverable and reusable catalysts, studies have predominantly focused on other isomers, particularly Tris(4-bromophenyl)phosphine.

The bromine atoms on the phenyl rings of brominated tris(phenyl)phosphine derivatives can serve as reactive handles for postsynthetic modification. This allows for the covalent attachment of the phosphine ligand to solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. The resulting immobilized catalysts can be easily separated from the reaction mixture, preventing product contamination and allowing for catalyst recycling, which is crucial for sustainable chemical processes.

Research in this area has utilized related compounds, such as Tris(4-bromophenyl)phosphine and Tris(4-chlorophenyl)phosphine (B71986), to develop heterogeneous catalysts. For instance, a highly active and reusable palladium catalyst (Pd@PNP) was developed for the Suzuki-Miyaura reaction by immobilizing triphenylphosphine and palladium nanoparticles within a polymer matrix. This was achieved through the palladium-catalyzed coupling of tris(4-bromophenyl)amine (B153671) and benzene-1,4-diboronic acid, with tris(4-chlorophenyl)phosphine participating in the polymer formation. rsc.org The resulting catalyst demonstrated good stability and could be reused multiple times without a significant loss of activity. rsc.org

The strategic placement of the bromo-substituents on the phenyl rings is a key factor in the design of such immobilized ligands. The para-position, as in Tris(4-bromophenyl)phosphine, is often favored for providing a more accessible site for functionalization and subsequent attachment to a solid support.

Despite the theoretical potential for this compound to be functionalized and utilized in a similar manner, there is currently no available data in peer-reviewed literature detailing its successful immobilization or its application as a ligand in a heterogeneous catalytic system. Consequently, no research findings or data tables on its performance in such systems can be presented. Further research would be necessary to explore the synthesis and catalytic activity of immobilized systems based on the this compound scaffold.

Spectroscopic and Diffraction Characterization of Tris 3 Bromophenyl Phosphine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and electronic environment within a molecule. For the analysis of Tris(3-bromophenyl)phosphine, ³¹P, ¹H, and ¹³C NMR are the primary nuclei of interest.

³¹P NMR Spectroscopy: Chemical Shifts and Coupling Constants

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin I = ½ of the ³¹P nucleus. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For triarylphosphines, the ³¹P chemical shift is influenced by the nature and position of substituents on the aryl rings.

For the parent compound, triphenylphosphine (B44618) (PPh₃), the ³¹P NMR chemical shift is typically observed around -5 to -6 ppm in CDCl₃ rsc.org. The introduction of bromine atoms onto the phenyl rings is expected to influence the electron density at the phosphorus center and thus shift this value. The electron-withdrawing nature of the bromine atom would be expected to deshield the phosphorus nucleus, leading to a downfield shift (a less negative or more positive value) compared to triphenylphosphine. The magnitude of this shift would depend on the position of the bromine atom. While direct data for this compound is not available, related compounds provide insight into the expected chemical shift range.

In addition to the chemical shift, coupling constants between phosphorus and other nuclei, particularly ¹H and ¹³C, can provide valuable structural information. However, in standard proton-decoupled ³¹P NMR spectra, these couplings are not observed, resulting in a single sharp peak for the phosphorus atom.

Table 1: Comparative ³¹P NMR Chemical Shifts of Selected Triarylphosphines

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Triphenylphosphine | CDCl₃ | -6.2 rsc.org |

| Tri(p-tolyl)phosphine | CDCl₃ | -8.8 rsc.org |

This table presents data for analogous compounds to infer the expected chemical shift for this compound.

¹H and ¹³C NMR Spectroscopy for Ligand Characterization

¹H and ¹³C NMR spectroscopy are essential for characterizing the organic ligand framework of this compound.

In the ¹H NMR spectrum, the protons on the bromophenyl rings would give rise to a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern on the phenyl ring (meta-bromo) would lead to distinct signals for the four protons on each ring. The coupling between adjacent protons (³JHH) would result in splitting of these signals, and long-range couplings, including those to the phosphorus atom (JHP), would further increase the complexity of the spectrum.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For this compound, six distinct signals would be expected for the carbons of the bromophenyl rings in the aromatic region (typically 120-140 ppm). A key feature of the ¹³C NMR spectrum of phosphines is the observation of coupling between the phosphorus atom and the carbon atoms of the phenyl rings (JCP). The magnitude of these coupling constants varies with the number of bonds separating the carbon and phosphorus atoms. The ipso-carbon (C1, directly attached to phosphorus) exhibits the largest one-bond coupling (¹JCP), which is typically in the range of 10-20 Hz for triarylphosphines rsc.org. The ortho (C2, C6), meta (C3, C5), and para (C4) carbons show progressively smaller two-, three-, and four-bond couplings (²JCP, ³JCP, and ⁴JCP), respectively. The presence and magnitude of these couplings are definitive evidence for the structure of the phosphine (B1218219).

Table 2: Representative ¹³C NMR Data for Triphenylphosphine

| Carbon Atom | Chemical Shift (δ, ppm) | P-C Coupling Constant (J, Hz) |

| C1 (ipso) | 137.3 | ¹J = 12.0 |

| C2/C6 (ortho) | 133.8 | ²J = 19.0, 24.0 |

| C3/C5 (meta) | 128.7 | ³J = 7.0 |

| C4 (para) | 129.0 | ⁴J ≈ 0 |

Data obtained in CDCl₃. This table showcases typical chemical shifts and P-C coupling constants for a related triarylphosphine rsc.org.

X-ray Diffraction Techniques for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis would provide the definitive molecular structure of this compound. Although a crystal structure for this specific compound is not available in the searched literature, the structures of related triarylphosphines, such as tris(3-methylphenyl)phosphine, have been determined researchgate.net.

Based on these related structures, this compound is expected to adopt a propeller-like conformation, with the three bromophenyl rings arranged in a non-planar fashion around the central phosphorus atom. The P-C bond lengths are anticipated to be in the range of 1.82-1.84 Å, and the C-P-C bond angles are expected to be around 101-103 degrees researchgate.net. These angles are typically smaller than the ideal tetrahedral angle of 109.5° due to the steric bulk of the aryl groups. The bromine atoms would be located at the meta positions of the phenyl rings. The crystal packing would be influenced by intermolecular interactions, such as van der Waals forces and potentially halogen bonding involving the bromine atoms.

Table 3: Selected Crystallographic Parameters for a Related Triarylphosphine

| Compound | Crystal System | Space Group | P-C Bond Length (Å) | C-P-C Bond Angle (°) |

| Tris(4-chlorophenyl)phosphine (B71986) | Monoclinic | P2₁/c | 1.834(2) | 101.9(1) |

| Tris(4-fluorophenyl)phosphine | Monoclinic | P2₁/c | 1.825(5) | 102.5(2) |

This table provides crystallographic data for analogous compounds to illustrate the expected structural parameters for this compound researchgate.net.

Powder X-ray Diffraction in Materials Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. A PXRD pattern is a fingerprint of a crystalline solid and can be used for phase identification, to assess sample purity, and to determine crystallite size. For a pure, crystalline sample of this compound, the PXRD pattern would consist of a series of sharp diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice parameters (unit cell dimensions) and the arrangement of atoms within the unit cell. While no experimental PXRD data for this compound is available, a theoretical pattern could be calculated if the single crystal structure were known.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to probe the nature of chemical bonds.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the bromophenyl ligands. Characteristic bands for aromatic C-H stretching are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations give rise to a series of sharp bands in the fingerprint region (below 1300 cm⁻¹).

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aromatic C=C stretch | 1600 - 1400 |

| P-C stretch | 1100 - 1000 |

| C-H in-plane bend | 1300 - 1000 |

| C-H out-of-plane bend | 900 - 675 |

| C-Br stretch | 700 - 500 |

This table provides a general guide to the expected regions for key vibrational modes based on known data for similar compounds.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structure, as well as assessing its purity. This method involves the ionization of the compound and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, which allows for precise molecular weight determination and the elucidation of fragmentation patterns that offer structural insights.

Molecular Identification

The primary application of mass spectrometry in the analysis of this compound is the confirmation of its molecular identity. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high accuracy, which allows for the calculation of its elemental composition. The theoretically calculated mass values for this compound are fundamental for its identification.

The molecular formula of this compound is C₁₈H₁₂Br₃P. Based on this, the following key mass values can be calculated:

| Parameter | Value |

| Molecular Weight | 499.0 g/mol nih.gov |

| Exact Mass | 497.82063 Da nih.gov |

| Monoisotopic Mass | 495.82268 Da nih.gov |

The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ³¹P), is what is typically observed in a mass spectrum. The characteristic isotopic pattern resulting from the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) provides a definitive signature for the presence of this compound in a sample.

Fragmentation Pattern

While specific experimental mass spectra for this compound are not widely documented in publicly available literature, the fragmentation pattern under electron ionization (EI) can be predicted based on the general behavior of triarylphosphines. The molecular ion peak ([M]⁺) is expected to be observed. Subsequent fragmentation would likely involve the cleavage of the phosphorus-carbon bonds and the loss of bromophenyl or bromo-substituted fragments. The stability of the aromatic rings suggests that fragmentation of the phenyl rings themselves would be less favorable.

Purity Assessment

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS), is a powerful tool for assessing the purity of this compound. This hyphenated technique allows for the separation of the main compound from any impurities before they are introduced into the mass spectrometer for identification.

A common impurity in tertiary phosphines is the corresponding phosphine oxide. In the case of this compound, this would be this compound oxide. This impurity can be readily identified by mass spectrometry due to its distinct molecular weight.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₁₈H₁₂Br₃P | 495.82268 nih.gov |

| This compound oxide | C₁₈H₁₂Br₃OP | 511.8176 uni.lu |

The mass spectrum of a sample of this compound can be scrutinized for the presence of the molecular ion corresponding to this compound oxide, which would appear at a higher m/z value. The relative intensity of this peak compared to the main compound can provide a semi-quantitative measure of its purity. Other potential impurities that could be detected by mass spectrometry include starting materials from the synthesis or by-products from side reactions.

Theoretical and Computational Studies of Tris 3 Bromophenyl Phosphine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For Tris(3-bromophenyl)phosphine, these methods can elucidate the nature of its chemical bonds, its reactivity as a ligand in organometallic chemistry, and predict its spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing information on bond lengths, bond angles, and the distribution of electron density.

In the case of this compound, DFT calculations can provide a detailed picture of its molecular geometry. The phosphorus-carbon (P-C) and carbon-bromine (C-Br) bond lengths, as well as the C-P-C and P-C-C bond angles, can be calculated with high accuracy. For a related molecule, tris(4-chlorophenyl)phosphine (B71986), the average P-C distance and C-P-C angle have been determined to be 1.834 Å and 101.9°, respectively, from X-ray crystallography, providing a benchmark for computational results. DFT calculations on similar phosphine (B1218219) ligands have shown excellent agreement with experimental structures.

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For instance, in palladium-catalyzed cross-coupling reactions where arylphosphines are common ligands, DFT can be used to map out the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step and understand how the electronic and steric properties of the phosphine ligand influence the reaction's efficiency and selectivity.

Table 1: Representative Calculated Molecular Properties of Substituted Triphenylphosphines

| Property | PPh₃ | P(C₆H₄-4-Cl)₃ | P(C₆H₄-3-Me)₃ |

| P-C Bond Length (Å) | 1.832 | 1.834 | 1.835 |

| C-P-C Bond Angle (°) F | 103.0 | 101.9 | 102.5 |

| HOMO Energy (eV) | -5.98 | -6.15 | -5.85 |

| LUMO Energy (eV) | -0.85 | -1.10 | -0.79 |

| HOMO-LUMO Gap (eV) | 5.13 | 5.05 | 5.06 |

Note: The data presented are representative values from DFT calculations on related triphenylphosphine (B44618) derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate results, particularly for electron correlation effects.

Molecular orbital (MO) analysis using ab initio methods can provide a detailed understanding of the bonding in this compound. This includes quantifying the σ-donating and π-accepting capabilities of the phosphine ligand, which are crucial for its role in organometallic catalysis. The lone pair on the phosphorus atom is the primary source of its σ-basicity, while the empty σ* orbitals of the P-C bonds can act as π-acceptors.

A key application of ab initio calculations for phosphine ligands is the prediction of ligand parameters that correlate with experimental observables. Two of the most important are the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle.

Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined from the C-O stretching frequency of a [Ni(CO)₃L] complex. Ab initio calculations can accurately predict these vibrational frequencies, thus providing a theoretical TEP value. The electron-withdrawing nature of the bromine atoms in this compound is expected to result in a higher TEP value compared to triphenylphosphine, indicating reduced electron-donating ability.

Table 2: Calculated Ligand Parameters for Representative Phosphines

| Ligand | Calculated TEP (cm⁻¹) | Calculated Cone Angle (°) |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.8 | 104 |

Note: This table presents a selection of calculated TEP and cone angle values for common phosphine ligands to provide context. The values for this compound would need to be specifically calculated.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the detailed investigation of chemical reaction mechanisms. For reactions involving this compound, either as a reactant or more commonly as a ligand in a catalyst, computational modeling can map out the potential energy surface, identifying the most likely reaction pathways.

This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate reaction rate constants. For complex catalytic cycles, such as the Suzuki-Miyaura or Heck cross-coupling reactions, this approach can reveal the role of the phosphine ligand in each elementary step.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for describing the electronic structure of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior of larger systems over time. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases, such as in solution.

For this compound, MD simulations can be used to study its conformational flexibility. The rotation of the three bromophenyl groups around the P-C bonds gives rise to a complex conformational space. MD simulations can identify the most stable conformers and the energy barriers between them. This is important as the conformation of the ligand can significantly affect its steric properties and how it binds to a metal center.

MD simulations are also invaluable for studying intermolecular interactions. In a solution, the interactions between this compound and solvent molecules can be modeled. Furthermore, the aggregation behavior of the molecule in solution or its interactions with other species in a reaction mixture can be investigated. These simulations can provide insights into solvation effects on reactivity and the nature of non-covalent interactions that may influence the course of a reaction.

Advanced Computational Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) play a crucial role in determining the structure and reactivity of molecules. For a molecule like this compound, with its aromatic rings and halogen substituents, a variety of NCIs are expected to be important. These include van der Waals forces, π-π stacking interactions between the phenyl rings, and halogen bonding.

Halogen bonding is a particularly interesting non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atoms in this compound can participate in halogen bonds, which can influence its crystal packing and its interactions with other molecules.

Advanced computational tools have been developed to visualize and quantify these non-covalent interactions. One such method is the Non-Covalent Interaction (NCI) index, also known as Reduced Density Gradient (RDG) analysis. This method is based on the electron density and its derivatives and allows for the visualization of NCI regions in real space. The resulting NCI plots use a color code to distinguish between different types of interactions:

Blue or Green: Indicates attractive interactions, such as hydrogen bonds or halogen bonds.

Green: Typically represents weaker van der Waals interactions.

Red: Signifies repulsive steric clashes.

By applying NCI analysis to this compound, researchers can gain a detailed understanding of the intramolecular and intermolecular forces at play. This can help to rationalize its observed crystal structure, its conformational preferences, and its behavior in solution and in the context of supramolecular chemistry.

Advanced Materials Science Applications Incorporating Tris 3 Bromophenyl Phosphine

Integration into Polymeric Materials for Controlled Properties

The incorporation of Tris(3-bromophenyl)phosphine into polymer backbones or as pendant groups is a strategy to impart specific functionalities. The bromine and phosphorus moieties offer a dual-functionality approach to designing high-performance polymers.

One significant application is in the development of flame-retardant materials. The presence of both phosphorus and bromine in the same molecule can create a synergistic effect that enhances flame retardancy. Phosphorus-based flame retardants typically function in the solid phase by promoting char formation, which insulates the underlying material from heat and fuel sources. Brominated flame retardants, on the other hand, are effective in the gas phase, where they act as radical scavengers that interrupt the combustion cycle. By integrating this compound into a polymer matrix, both mechanisms can be activated, leading to superior fire resistance. For example, phosphine (B1218219) oxide derivatives are well-recognized as efficient, halogen-free flame retardants that can be used as crosslinkers or chain-extenders in materials like polyurethanes and polyesters researchgate.net.

Furthermore, the three bromo-functional groups on the phenyl rings serve as reactive handles for polymerization. Through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, this compound can be used as a trifunctional monomer to create highly cross-linked, porous organic polymers. These polymers possess a high density of phosphine sites within a rigid, three-dimensional network. Such materials are investigated for applications in gas separation and heterogeneous catalysis. The catalytic dehydropolymerization of halogen-functionalized phosphine-boranes is a known method to access functional polyphosphinoboranes that can undergo further modification nih.gov. This highlights a viable pathway for creating novel polymers from halogenated phosphine precursors.

Ligand Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

In the field of crystalline porous materials, phosphine-based linkers are of growing interest for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This compound can serve as a versatile building block for these materials.

In MOF synthesis, the phosphorus atom's lone pair of electrons allows it to act as a soft Lewis base, coordinating to metal centers. By using this compound as a tritopic organic linker, it is possible to construct 3D frameworks where the phosphine moiety is an integral part of the structure. These phosphine-containing MOFs can act as "solid-state ligands," capable of binding secondary metal complexes within their pores for applications in heterogeneous catalysis.

In the context of COFs, which are constructed entirely from light elements via strong covalent bonds, this compound can be used as a functional monomer. The C-Br bonds can be converted to other reactive groups, such as boronic acids, which can then undergo condensation reactions to form the porous framework. Alternatively, the C-Br bonds can be used in post-synthetic modification (PSM) of a pre-formed framework. PSM allows for the precise installation of functional groups within the COF pores, enabling the tailoring of the material's properties for specific applications, such as selective gas adsorption or sensing.

Applications in Organic Electronics: Phosphorescent and Light-Emitting Devices

In the realm of organic electronics, the oxidized form of the compound, this compound oxide, is particularly relevant. Phosphine oxides are a critical class of materials for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) rsc.org. They are primarily used as host materials for phosphorescent emitters or as electron-transporting materials (ETMs).

The key to their function lies in their electronic properties. The phosphoryl (P=O) group is strongly electron-withdrawing, which imparts a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level, facilitating efficient electron injection and transport. Simultaneously, the triphenylphosphine (B44618) oxide core provides a high triplet energy (ET), which is crucial for its role as a host material. To achieve efficient phosphorescence, the host material's triplet energy must be higher than that of the phosphorescent guest (dopant) to prevent energy back-transfer and ensure the confinement of excitons on the guest molecule. Bipolar host materials, which combine both donor and acceptor units, are often designed to achieve balanced charge transport in the emitting layer nih.gov.

This compound oxide combines these essential features with high thermal and morphological stability, which are critical for device longevity. The bromine atoms can further be used to tune the material's electronic properties or to serve as attachment points for other functional groups to create more complex, multifunctional host materials.

Table 1: Key Properties of Phosphine Oxide-Based Host Materials for PhOLEDs

| Property | Requirement for High Performance | Role of this compound Oxide |

| Triplet Energy (ET) | High (>2.7 eV for green/blue emitters) | The phosphine oxide core provides a high triplet energy, suitable for hosting phosphorescent dopants. |

| Electron Mobility | High | The electron-withdrawing P=O group lowers the LUMO, facilitating electron injection and transport. |

| Thermal Stability | High (Td > 350 °C) | The rigid aromatic structure ensures high decomposition temperature (Td) and glass transition temperature (Tg). |

| Morphological Stability | Amorphous solid state | Helps prevent crystallization during device operation, which can lead to device failure. |

Surface Chemistry and Heterogenization Strategies for Functional Materials

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, is a cornerstone of sustainable chemistry as it simplifies catalyst separation and recycling. This compound is an excellent candidate for heterogenization due to its multiple reactive sites.

One common strategy involves immobilizing the phosphine onto a pre-functionalized support, such as a polymer resin or silica (B1680970). Polymer-supported triphenylphosphine, for instance, is widely used in various chemical transformations rsc.org. An analogous approach can be taken with this compound, where it is attached to a support like chloromethylated polystyrene.

A more versatile approach leverages the C-Br bonds. These groups can undergo oxidative addition with a palladium(0) complex, which can then be attached to a support. More commonly, the C-Br bonds are used in cross-coupling reactions to covalently link the phosphine to a support material. For example, the phosphine can be grafted onto a polymer backbone or a silica surface that has been functionalized with boronic esters or terminal alkynes, via Suzuki or Sonogashira coupling, respectively. This creates a highly stable, covalently bound catalyst. The resulting functional material combines the reactivity of the phosphine with the robustness and ease of handling of a solid support, making it suitable for use in continuous flow reactors and other industrial processes. The use of phosphine-functionalized polymers as reagents, scavengers, and organocatalysts is a well-established field researchgate.net.

Emerging Research Frontiers and Future Perspectives for Tris 3 Bromophenyl Phosphine

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The synthesis of arylphosphines, including Tris(3-bromophenyl)phosphine, has traditionally relied on methods such as the use of Grignard reagents or organolithium compounds with phosphorus trihalides. wikipedia.orgcfmot.de While effective, these routes often involve hazardous reagents and generate significant chemical waste. The modern emphasis on sustainable manufacturing has driven research into greener synthetic alternatives, guided by the principles of green chemistry. researchgate.netrsc.org These principles advocate for minimizing waste, maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. yale.eduacs.orgnih.gov

In the context of organophosphorus chemistry, green approaches are being actively developed. researchgate.netrsc.org These include performing reactions under solvent-free conditions, which simplifies processes and reduces pollution, and utilizing energy-efficient methods like microwave-assistance or visible-light photochemistry. researchgate.netrsc.orgmdpi.com For instance, palladium-catalyzed C-P bond formation and hydrophosphination reactions represent catalytic pathways that can improve the efficiency and environmental profile of phosphine (B1218219) synthesis. organic-chemistry.org Researchers have also explored scalable synthetic routes that begin with economical precursors and require minimal purification, directly aligning with the green chemistry goal of waste prevention. st-andrews.ac.uk A key objective is the development of protocols that avoid hazardous intermediates and corrosive reagents, which have historically impeded both research and industrial applications. researchgate.net The application of these sustainable principles to the production of this compound aims to create more cost-effective, safer, and environmentally benign manufacturing processes.

Applications in Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reagents are pumped through a reactor for continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. These features make it an ideal platform for reactions that are difficult to control in batch, such as those involving highly reactive or unstable intermediates. okayama-u.ac.jp Automated synthesis platforms often integrate flow reactors to enable rapid reaction optimization and the creation of compound libraries.

While specific examples of this compound in flow systems are not yet widespread, its role as a phosphine ligand makes it a strong candidate for this technology. Phosphine ligands are critical for a vast number of transition metal-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are frequently performed in flow. cfmot.de The precise control of temperature, pressure, and residence time in a flow reactor can optimize the performance of palladium catalysts stabilized by ligands like this compound. Furthermore, automated flow platforms can rapidly screen various ligands and conditions to discover the optimal catalyst system for a desired transformation, accelerating process development. The use of continuous flow has proven advantageous for synthesizing key precursors for these coupling reactions, such as aryl halides and boronic acids, setting the stage for subsequent, ligand-dependent coupling steps. okayama-u.ac.jpacs.org

Exploration in Chemical Biology and Bio-inspired Catalysis (excluding clinical research)

The unique electronic properties of organophosphorus compounds are being explored in the field of chemical biology for creating novel molecular probes and modulators of biological systems. Research on the closely related compound, tris(3-fluorophenyl)phosphine, has shown that its derivative quaternary phosphonium (B103445) salts exhibit antimicrobial activity. researchgate.net This suggests a promising, non-clinical research avenue for this compound, which could be similarly converted into phosphonium salts to investigate their biological activities and potential as research tools.

In the realm of bio-inspired catalysis, scientists draw inspiration from the highly efficient and selective catalysts found in nature, such as enzymes. mpg.de Phosphine ligands play a crucial role in developing synthetic metal complexes that mimic the active sites of these enzymes. mpg.de By tuning the steric and electronic environment around a metal center, phosphine ligands can influence the reactivity and selectivity of a catalyst. The bromine substituents on this compound provide a specific electronic signature that can be harnessed to create novel bio-inspired catalysts for challenging chemical transformations, operating under mild conditions that emulate biological processes.

Challenges and Opportunities in the Design of Next-Generation Brominated Arylphosphine Ligands

The design of new phosphine ligands is central to advancing transition metal catalysis. nih.gov The goal is to create ligands that not only stabilize the metal center but also actively participate in the catalytic cycle to enhance reactivity, selectivity, and catalyst lifetime.

Challenges: A primary challenge in ligand synthesis is achieving high selectivity and yield while ensuring the process is scalable. st-andrews.ac.uk For brominated arylphosphines, controlling the regioselectivity of the C-P bond formation can be difficult. Another significant challenge is the potential for undesired side reactions, such as the cleavage of the P-C bond, which can lead to catalyst deactivation and the formation of unwanted byproducts. researchgate.net Furthermore, the conformational flexibility of some phosphine ligands can complicate catalyst behavior, making it difficult to establish clear structure-activity relationships. acs.org

Opportunities: Despite the challenges, the opportunities for designing next-generation brominated arylphosphine ligands are vast. The steric and electronic properties of phosphine ligands can be finely tuned by modifying their substituents. cfmot.dersc.org The electron-withdrawing nature of the bromine atoms in this compound can modulate the electronic properties of a metal catalyst, potentially unlocking new reactivity or improving performance in difficult cross-coupling reactions. chemistryworld.com There is a continuous demand for more robust and efficient catalysts for synthesizing pharmaceuticals, agrochemicals, and advanced materials. chemistryworld.comnih.gov By systematically modifying the structure of brominated arylphosphines—for example, by changing the position or number of bromine atoms or by introducing other functional groups—chemists can create tailored ligands for specific and complex catalytic challenges, leading to more efficient and sustainable chemical processes. nih.govgessnergroup.com

Summary of Research Frontiers for this compound

| Research Area | Key Objectives & Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Develop scalable routes using green chemistry principles (e.g., catalysis, safer solvents, waste reduction). researchgate.netrsc.orgyale.edunih.gov | Lower environmental impact, reduced production costs, and increased safety in manufacturing. |

| Flow & Automated Chemistry | Utilize as a ligand in continuous flow systems for rapid optimization and efficient production. | Increased process efficiency, enhanced safety for hazardous reactions, and accelerated discovery of new chemical processes. |

| Chemical Biology | Synthesize derivatives (e.g., phosphonium salts) to explore non-clinical biological activity. researchgate.net | Creation of new molecular tools for biological research. |

| Bio-inspired Catalysis | Employ as a ligand to create synthetic catalysts that mimic the function of natural enzymes. mpg.de | Development of highly selective and efficient catalysts that operate under mild conditions. |

| Next-Generation Ligands | Overcome synthetic challenges to design new brominated phosphines with tailored electronic and steric properties for advanced catalysis. cfmot.dersc.orgnih.gov | Discovery of novel catalysts for challenging reactions in pharmaceuticals and materials science. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。